molecular formula C24H26N2O B2929975 2-(4-(Tert-butyl)benzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone CAS No. 306979-90-8

2-(4-(Tert-butyl)benzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone

Cat. No. B2929975
CAS RN: 306979-90-8
M. Wt: 358.485
InChI Key: BKXPUTYYIUZYNO-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Tert-butyl)benzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone, also known as TBN-PA-01, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique structure and properties make it a valuable tool for researchers in different fields.

Scientific Research Applications

  • Myocardial Perfusion Imaging with PET : A study by Mou et al. (2012) focused on synthesizing and evaluating 18F-labeled pyridaben analogs, including compounds similar to 2-(4-(Tert-butyl)benzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone, as potential myocardial perfusion imaging (MPI) agents using PET. These compounds demonstrated high heart uptake and low background uptake in animal models, making them promising candidates for MPI agents (Mou et al., 2012).

  • Anticancer Activity Evaluation : Mehvish and Kumar (2022) synthesized a new series of 3(2H)-one pyridazinone derivatives with potential antioxidant activity. These compounds demonstrated potent antioxidant effects, suggesting their relevance in anticancer research (Mehvish & Kumar, 2022).

  • Antihypertensive Activity : Bergmann and Gericke (1990) synthesized and evaluated the antihypertensive activity of 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans, which are related compounds. They investigated the influence of substituents on the pyridone ring on activity, showing that these compounds can be effective as potassium channel activators and have potential in treating hypertension (Bergmann & Gericke, 1990).

  • Antitumor Activity : Qin et al. (2020) focused on synthesizing novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety. Their study found that these compounds showed significant inhibitory activity against specific cancer cell lines, indicating potential for antitumor applications (Qin et al., 2020).

  • Synthesis and Reactions for Biological Activity : Abubshait (2007) conducted a study involving the reaction of certain acids with indole to produce pyridazinone derivatives, which were then tested for antibacterial activity. This research highlights the potential of pyridazinone derivatives in developing new antibacterial agents (Abubshait, 2007).

properties

IUPAC Name

2-[(4-tert-butylphenyl)methyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O/c1-18-5-7-19(8-6-18)11-14-22-15-16-23(27)26(25-22)17-20-9-12-21(13-10-20)24(2,3)4/h5-16H,17H2,1-4H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXPUTYYIUZYNO-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Tert-butyl)benzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone

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